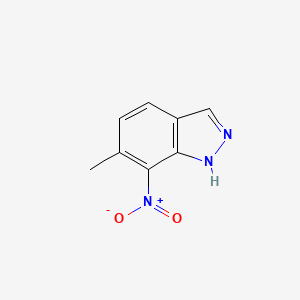

6-methyl-7-nitro-1H-indazole

Beschreibung

Overview of the Indazole Scaffold in Medicinal Chemistry

The indazole structure is considered a "privileged scaffold" in medicinal chemistry. pharmablock.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the design of new drugs. Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. researchgate.netnih.gov

One of the key advantages of the indazole scaffold is its role as a bioisostere for other common chemical groups, such as phenol (B47542) and indole (B1671886). pharmablock.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a chemical compound. By replacing a phenol group with an indazole, for instance, chemists can create molecules that may be less susceptible to metabolic breakdown in the body, potentially leading to improved drug efficacy. pharmablock.com The indazole scaffold is also a valuable fragment in fragment-based drug discovery (FBDD) and has been successfully used in "scaffold hopping" exercises to develop new drugs, particularly protein kinase inhibitors. pharmablock.com The utility of this scaffold is underscored by the number of indazole-containing drugs that have received FDA approval and are used in clinical practice. rsc.org

Importance of Substituted Indazoles in Drug Discovery and Development

While the core indazole structure is important, the true diversity and therapeutic potential of this class of compounds emerge from its substituted derivatives. researchgate.netnih.gov The attachment of different chemical groups (substituents) to various positions on the indazole ring allows for the fine-tuning of a molecule's properties, such as its solubility, stability, and ability to interact with specific biological targets.

Specific Research Focus on 6-Methyl-7-nitro-1H-indazole within the Indazole Class

Within the broader category of nitroindazoles, this compound is a compound of specific research interest. Its chemical structure is distinguished by the precise placement of a methyl group (-CH₃) at the 6-position and a nitro group at the 7-position of the indazole core. This particular substitution pattern confers distinct chemical and biological properties that make it a valuable molecule for further investigation.

The primary role of this compound in research is as a crucial building block or intermediate in the synthesis of more complex molecules, especially potential pharmaceuticals. cymitquimica.com Its structure allows for various chemical modifications, making it a versatile starting material. cymitquimica.com Researchers are actively exploring derivatives of this compound for their potential to treat neurological disorders and various forms of cancer. For instance, certain derivatives have demonstrated promise as inhibitors of specific protein kinases, such as the epidermal growth factor receptor (EGFR), which is implicated in the progression of non-small cell lung cancer. Furthermore, this compound and its derivatives are utilized in biochemical research, particularly in studies focused on enzyme inhibition, including the isoforms of nitric oxide synthase (NOS).

The synthesis of this compound is typically achieved through a regioselective nitration of 6-methylindazole, a process that requires precise control of reaction conditions to ensure the nitro group is added at the desired 7-position.

Interactive Data Tables

Below are data tables summarizing key information related to the compounds discussed.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 717881-06-6 | chemuniverse.combldpharm.com |

| Molecular Formula | C₈H₇N₃O₂ | chemuniverse.com |

| Molecular Weight | 177.16 g/mol | chemuniverse.com |

| Appearance | Heterocyclic organic compound | cymitquimica.com |

Table 2: Research Applications of Indazole Derivatives

| Indazole Type | Area of Research | Example Target/Activity | Reference |

|---|---|---|---|

| General Indazole Scaffold | Anticancer | Kinase Inhibitors | pharmablock.comrsc.org |

| General Indazole Scaffold | Anti-inflammatory | General | nih.gov |

| Nitroindazole Derivatives | Enzyme Inhibition | Nitric Oxide Synthase (NOS) | |

| This compound Derivatives | Anticancer (Lung) | EGFR Mutants | |

| 6-Nitroindazole (B21905) Derivatives | Antimicrobial | Antibacterial, Antifungal, Antitubercular | scielo.bracademicdirect.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJNZLMQVJRCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363178 | |

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717881-06-6 | |

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Derivatization Strategies of 6 Methyl 7 Nitro 1h Indazole and Its Analogs

Chemical Transformations of the Nitro Group

The electron-withdrawing nature of the nitro group at the 7-position profoundly impacts the reactivity of the indazole ring, making it a focal point for various chemical modifications. cymitquimica.com

Reduction Reactions to Amino-Indazole Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 6-methyl-7-amino-1H-indazole, a valuable intermediate for further functionalization. This conversion can be achieved through several established methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Chemical Reduction: A variety of chemical reducing agents can also be employed. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a common and effective reagent for this purpose. preprints.org Other options include sodium borohydride.

The resulting amino-indazole derivatives are versatile precursors for the synthesis of a wide range of compounds, including those with potential applications in medicinal chemistry. For instance, the amino group can undergo diazotization followed by various coupling reactions to introduce a diverse array of substituents.

Nucleophilic Aromatic Substitution Involving the Nitro Group

The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the nitro group by various nucleophiles, providing a direct route to 7-substituted indazole derivatives. The efficiency of these reactions is often influenced by the nature of the nucleophile and the reaction conditions.

Studies on related nitroindazoles have demonstrated that the position of the nitro group significantly affects the molecule's electronic properties and reactivity in SNAr reactions. For instance, the substitution of the nitro group with other functionalities like chloro or methoxy (B1213986) groups can alter the compound's hydrophobicity and metabolic stability. The steric hindrance from the adjacent methyl group at position 6 can also influence the accessibility of the C7 position to incoming nucleophiles.

Reactions Involving the Methyl Group

The methyl group at the 6-position, while less reactive than the nitro group, offers additional opportunities for derivatization.

Oxidation Pathways of the Methyl Moiety

The methyl group can be oxidized to introduce other functional groups, such as aldehydes or carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. This pathway opens up possibilities for creating indazole derivatives with functionalities suitable for a variety of coupling and condensation reactions.

Functionalization via Radical Mechanisms

Recent advancements in synthetic methodology have highlighted the potential for functionalizing methyl groups on heterocyclic systems through radical pathways. While specific studies on the radical functionalization of the methyl group in 6-methyl-7-nitro-1H-indazole are not extensively documented, general methods for C-H functionalization of 2H-indazoles via radical pathways have been reported. rsc.org These methods, which include acylation, arylation, and alkylation, suggest that similar strategies could potentially be adapted for the selective functionalization of the methyl group on the this compound scaffold. rsc.orgthieme-connect.de

Reactivity of the Indazole Heterocycle

The indazole nucleus can undergo various reactions, including electrophilic and nucleophilic substitutions. The presence of the electron-withdrawing nitro group at C7 deactivates the benzene (B151609) ring towards electrophilic attack, while the pyrazole (B372694) ring's reactivity is also modulated. Conversely, the nitro group enhances the susceptibility of the C7 position to nucleophilic attack.

Furthermore, the N-H of the pyrazole ring can be substituted. Alkylation of the indazole nitrogen is a common derivatization strategy. The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by the reaction conditions and the nature of the substituents on the indazole ring. For instance, methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of a base can lead to a mixture of N1 and N2 methylated products. researchgate.net

The indazole scaffold is a common feature in many biologically active compounds, and its functionalization is a key aspect of drug discovery. chim.it The aldehyde function at the 3-position, for example, can be converted into various other groups through reactions like Knoevenagel and Wittig condensations. rsc.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of indazole derivatives is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing various functional groups. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.

In the case of 6-methyl-1H-indazole, the methyl group at the C6 position is an activating, ortho-, para-directing group. Consequently, electrophilic substitution is expected to occur at positions C5 and C7. For instance, the nitration of 6-methyl-1H-indazole with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) can yield 6-methyl-5-nitro-1H-indazole. The methyl group directs the incoming nitro group to the adjacent C5 position.

The interplay of these activating and deactivating groups in this compound makes further electrophilic substitution on the benzene ring challenging. The C5 position is activated by the methyl group but deactivated by the nitro group. Similarly, the C4 position is influenced by both groups. The precise outcome of such reactions would depend on the specific electrophile and reaction conditions.

| Starting Material | Reagents | Product | Key Observations |

| 6-Methyl-1H-indazole | Conc. HNO₃, H₂SO₄, 0–5°C | 6-Methyl-5-nitro-1H-indazole | The methyl group directs nitration to the adjacent C5 position. |

| 7-Nitro-1H-indazole | Electrophile | C4/C6 substituted product (expected) | The nitro group deactivates the ring and directs substitution to meta positions. |

Nucleophilic Attack on the Pyrazole Ring

The pyrazole ring of indazoles is generally electron-rich and less susceptible to nucleophilic attack compared to the benzene ring. researchgate.net The positions C3 and C5 of the pyrazole ring are considered electrophilic. researchgate.net However, direct nucleophilic attack on the unsubstituted pyrazole ring is not a common reaction pathway.

It's important to note that the pyridine-like nitrogen at the N2 position possesses nucleophilic character and is a primary site for reactions with electrophiles. researchgate.net

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are facile and highly significant reactions for indazole derivatives, as the substituent on the nitrogen atom can profoundly influence the biological activity of the resulting compounds. beilstein-journals.org The reaction of an N-unsubstituted indazole with an alkylating or acylating agent typically yields a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating/acylating agent, the base, and the solvent used. nih.gov

For 6-nitro-1H-indazole, methylation with dimethyl sulfate in the presence of potassium hydroxide (B78521) can lead to a mixture of 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole. researchgate.net Interestingly, the choice of the methylating agent can dramatically alter the product ratio. For example, using methyl iodide may favor the N2-methylated product, while diazomethane (B1218177) in the presence of BF₃·Et₂O can lead to a higher yield of the N1-methylated product. researchgate.net

The presence of a substituent at the C7 position, such as a nitro or methyl carboxylate group, has been shown to direct N-alkylation towards the N2 position with high regioselectivity. nih.gov This suggests that for this compound, N-alkylation would likely favor the N2 position. The synthesis of this compound itself can be achieved through the regioselective nitration of 6-methylindazole at the 7-position, followed by potential N-alkylation.

| Indazole Derivative | Reagent | Conditions | Product(s) | Key Observations |

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH, 45°C | ~1:1 mixture of N1- and N2-methylated products | Reaction conditions significantly impact regioselectivity. researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide | 100°C, sealed tube | Predominantly N2-methylated product | The choice of alkylating agent is crucial for regiocontrol. researchgate.net |

| C7-substituted indazoles (e.g., NO₂, CO₂Me) | Alkylating agents | NaH, THF | Excellent N2 regioselectivity (≥ 96%) | Substituents at C7 direct alkylation to the N2 position. nih.gov |

Addition Reactions (e.g., with Formaldehyde (B43269) in Acidic Conditions)

Indazoles can undergo addition reactions, particularly with aldehydes like formaldehyde, under acidic conditions. acs.org The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid typically affords (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov This reaction proceeds through the protonation of the indazole, likely at the N1 position, followed by a nucleophilic attack of the indazole on the protonated formaldehyde. acs.orgnih.gov

A study on the reaction of various nitro-substituted 1H-indazoles with formaldehyde revealed that indazole itself, as well as 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles, readily react to form the corresponding N1-hydroxymethyl derivatives. acs.org However, 7-nitro-1H-indazole was reported to be unreactive under the same conditions. acs.org This lack of reactivity is attributed to the electronic effect of the C7-nitro group. Given this finding, it is plausible that this compound would also exhibit reduced reactivity or be unreactive in this specific addition reaction with formaldehyde under acidic conditions due to the deactivating influence of the 7-nitro group.

The Mannich reaction, a multicomponent condensation involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, is another important addition reaction. organic-chemistry.org While direct examples with this compound are not available, the indazole nucleus can participate in Mannich-type reactions. researchgate.netbeilstein-journals.org For instance, 3-substituted-1H-indazoles have been used to prepare Mannich derivatives. researchgate.net The reactivity in such reactions would be influenced by the specific reaction partners and conditions.

Investigating Tautomeric Equilibria and Reactivity

Indazole and its derivatives exist in tautomeric forms, primarily the 1H- and 2H-tautomers. chemicalbook.comresearchgate.net The position of this equilibrium is a critical determinant of the molecule's reactivity and its physical and biological properties. nih.gov Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgchemicalbook.comresearchgate.net Computational studies have estimated the 1H-tautomer to be more stable by approximately 3.6 kcal/mol. chemicalbook.com

The tautomeric equilibrium can be influenced by various factors, including the nature and position of substituents, the solvent, and temperature. mdpi.comnih.gov For instance, while the 1H-tautomer is typically favored, certain substitution patterns can shift the equilibrium. mdpi.com In some cases, the 2H-tautomer can be stabilized, for example, through intramolecular hydrogen bonding or in metal complexes. acs.orgnih.govacs.org

The different tautomers exhibit distinct reactivity. The 1H-tautomer has a benzenoid character, while the 2H-tautomer has a quinonoid character. nih.gov This difference in electronic structure affects their behavior in chemical reactions. For instance, in N-alkylation reactions, the deprotonation of the more stable 1H-tautomer leads to an ambident anion, which can then be alkylated at either N1 or N2, leading to a mixture of products. The ratio of these products is not solely determined by the initial tautomer population but by the relative activation energies of the competing reaction pathways. wuxibiology.com

Computational studies are a powerful tool for investigating tautomeric equilibria and predicting the most stable tautomer. mdpi.comnih.govresearchgate.net Methods like Density Functional Theory (DFT) can provide valuable insights into the relative energies of different tautomers and their reaction transition states, helping to rationalize and predict the outcomes of chemical reactions. mdpi.comwuxibiology.com For this compound, a detailed computational study would be necessary to accurately determine the tautomeric equilibrium and how the methyl and nitro groups cooperatively influence the stability of the 1H and 2H forms, thereby governing its reactivity in various chemical transformations.

| Tautomer | Relative Stability | Key Characteristics |

| 1H-Indazole | More stable | Benzenoid character nih.gov |

| 2H-Indazole | Less stable | Quinonoid character nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for identifying the chemical environment of hydrogen and carbon atoms within a molecule. For 6-methyl-7-nitro-1H-indazole, ¹H NMR spectroscopy is instrumental in confirming the positions of the methyl and nitro groups. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of the protons. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the methyl protons typically appear as a singlet around 2.51 ppm, while the proton at the 3-position (H-3) of the indazole ring resonates as a singlet at approximately 8.21 ppm. The presence of the electron-withdrawing nitro group influences the chemical shifts of the aromatic protons, causing them to shift to lower fields. arpgweb.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also affected by the substituents. The carbon atom directly attached to the nitro group is expected to show a significant downfield shift. arpgweb.com

To further refine the structural assignment and establish connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed. acs.org These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework. acs.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

These 2D NMR experiments provide unambiguous evidence for the structural assignment of this compound and its derivatives. acs.orgipb.pt

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| H-3 | 8.21 | s (singlet) | DMSO-d₆ |

| CH₃ | 2.51 | s (singlet) | DMSO-d₆ |

Data sourced from publicly available information.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline form. acs.orgcsic.es Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. csic.es Solid-state NMR is particularly valuable for:

Characterizing polymorphic forms of the compound.

Studying intermolecular interactions, such as hydrogen bonding, in the solid state. csic.es

Confirming the tautomeric form (1H- vs. 2H-indazole) present in the crystal lattice. csic.es

For indazole derivatives, ssNMR, in conjunction with X-ray crystallography and computational calculations, provides a complete picture of the solid-state structure. acs.orgcsic.esnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₈H₇N₃O₂, corresponding to a molecular weight of approximately 177.16 g/mol . nih.govbldpharm.com

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M+) and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. miamioh.edulibretexts.org For aromatic nitro compounds like this compound, characteristic fragmentation patterns include the loss of the nitro group (NO₂) and other neutral fragments. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition with high accuracy. rsc.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

Data sourced from publicly available information. nih.govbldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov

This technique is crucial for:

Distinguishing between different isomers and tautomers.

Analyzing the packing of molecules in the crystal lattice and identifying intermolecular forces like hydrogen bonds and π-π stacking interactions. csic.esnih.gov

For example, crystallographic studies on related nitroindazole derivatives have revealed that the molecules often form dimers or catemers (polymeric chains) in the solid state through intermolecular hydrogen bonds. csic.esresearchgate.net The nitro group is typically found to be nearly coplanar with the indazole ring system. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Indazole Derivative (2-methyl-6-nitro-2H-indazole)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.793 |

| b (Å) | 12.200 |

| c (Å) | 16.675 |

| β (°) | 95.722 |

| V (ų) | 767.7 |

| Z | 4 |

Data for a related compound is provided for illustrative purposes. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, IR spectroscopy can confirm the presence of:

The N-H bond in the indazole ring.

The C-H bonds of the methyl group and the aromatic ring.

The characteristic stretching vibrations of the nitro group (NO₂), which typically appear as two strong bands in the regions of approximately 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch). mdpi.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Nitro (NO₂) asymmetric stretch | ~1520 |

| Nitro (NO₂) symmetric stretch | ~1345 |

Data sourced from publicly available information. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum provides information about the electronic structure and conjugation within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the nitro-substituted indazole chromophore. acs.org

Structure Activity Relationship Sar Studies of 6 Methyl 7 Nitro 1h Indazole Derivatives

Impact of Nitro Group Position and Substituents on Biological Activity

The position of the nitro group on the indazole ring is a critical determinant of biological activity. Studies on various nitroindazole isomers have revealed that the placement of the nitro group significantly influences the compound's potency and selectivity for different biological targets.

For instance, in the context of nitric oxide synthase (NOS) inhibition, 7-nitroindazole (B13768) is a potent and selective inhibitor of the neuronal isoform (nNOS). arabjchem.orgarabjchem.orgnih.gov Comparatively, 5-nitroindazole (B105863) and 6-nitroindazole (B21905) show considerably lower inhibitory activity against this enzyme. The potent activity of 7-nitroindazole is attributed to its ability to compete with both L-arginine and tetrahydrobiopterin, a cofactor for NOS, at the enzyme's active site. nih.govresearchgate.net The peri-like position of the nitro group in 7-nitroindazoles, relative to the N-1 substituent, is thought to influence its properties. arabjchem.orgarabjchem.org

The electron-withdrawing nature of the nitro group is crucial for the biological activity of many nitro-substituted heterocycles. ontosight.ai This is particularly evident in their trypanocidal activity, where the nitro group is believed to be activated by nitroreductases in the parasite, leading to the generation of reactive oxygen species and subsequent cell death. mdpi.com Studies on 5-nitroindazole derivatives have shown that the nitro group at the 5-position is key to their trypanocidal effects. mdpi.com While direct SAR data for 6-methyl-7-nitro-1H-indazole in this context is limited, the general principle of nitro group placement affecting activity holds.

| Compound/Derivative | Biological Target/Activity | Key Findings |

| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective inhibitor. arabjchem.orgarabjchem.orgnih.gov |

| 5-Nitroindazole | Nitric Oxide Synthase (NOS) | Lower inhibitory activity compared to 7-nitroindazole. |

| 6-Nitroindazole | Nitric Oxide Synthase (NOS) | Lower inhibitory activity compared to 7-nitroindazole. |

| 5-Nitroindazole Derivatives | Trypanosoma cruzi | Nitro group at position 5 is crucial for trypanocidal activity. mdpi.com |

| C5/C6-Nitroindazoles | Mutagenicity | Generally exhibit mutagenic activity. nih.gov |

| C4/C7-Nitroindazoles | Mutagenicity | Weakly or non-mutagenic. nih.gov |

Role of Methyl Group Position and Substituents in Modulating Activity

Research on substituted aminoindazole derivatives has shown that the presence of a methyl group at the C-3 position of the indazole ring can lead to potent anti-proliferative activity against certain cancer cell lines. rsc.orgrsc.org For example, introducing a methyl group at C-3 in a series of 6-substituted indazoles resulted in increased toxicity against HCT116 colorectal cancer cells. rsc.orgrsc.org Conversely, removing the methyl group from the C-3 position generally led to a reduction in this activity. rsc.orgrsc.org

While direct studies on the impact of moving the methyl group from the C-6 position in this compound are not extensively available, the existing data on other methylated indazoles suggest that its placement is not arbitrary. Methylation of a ring nitrogen atom in nitroheterocyclic compounds has been shown to sometimes reduce mutagenic activity. nih.gov

The methyl group can also influence the lipophilicity of the compound, which in turn can affect its bioavailability and interaction with biological targets. semanticscholar.org The specific substitution pattern of a methyl group at the 6th position and a nitro group at the 7th position imparts unique chemical and biological properties to this compound.

| Compound Series | Modification | Impact on Biological Activity |

| 6-Substituted Indazole Derivatives | Introduction of a methyl group at C-3 | Increased anti-proliferative activity against HCT116 cells. rsc.orgrsc.org |

| 6-Substituted Indazole Derivatives | Removal of a methyl group from C-3 | Reduced anti-proliferative activity against HCT116 cells. rsc.orgrsc.org |

| Nitroheterocyclic Compounds | Methylation of a ring nitrogen | Can reduce mutagenic activity. nih.gov |

Influence of N-Substitution (N-1 vs. N-2) on Pharmacological Profiles

The indazole ring possesses two nitrogen atoms, N-1 and N-2, which can be substituted, leading to two distinct isomers with different pharmacological profiles. arabjchem.orgarabjchem.org The electronic distribution within the indazole ring system differs significantly between N-1 and N-2 substituted derivatives. In N-1 substituted indazoles, the benzene (B151609) ring tends to have a more aromatic character, whereas in N-2 substituted indazoles, the pyrazole (B372694) ring is more aromatic. arabjchem.orgarabjchem.org

This difference in electronic character has a profound impact on the biological activity. For instance, in a study of 6-substituted aminoindazole derivatives, relocating a methyl group from N-1 to N-2 generally decreased the anti-proliferative activity against HCT116 cancer cells. rsc.orgrsc.org However, there were exceptions, such as with isopropyl- and acetyl-substituted compounds, where N-2 substitution led to potent activity. rsc.orgrsc.org

The alkylation of nitroindazole derivatives often yields a mixture of N-1 and N-2 isomers, with the N-1 isomer typically being the major product. rsc.orgrsc.org The distinct biological activities of these isomers underscore the importance of controlling the regioselectivity of N-substitution during synthesis to optimize the desired pharmacological profile. Spectroscopic and electrochemical studies have confirmed the different general behavior of 1- and 2-alkyl substituted nitroindazoles. arabjchem.orgresearchgate.net

| Isomer Type | General Observation | Example |

| N-1 Substituted Indazoles | Often the major product in alkylation reactions. rsc.orgrsc.org | In 6-substituted aminoindazoles, N-1 methylation was generally associated with higher anti-proliferative activity than N-2 methylation. rsc.orgrsc.org |

| N-2 Substituted Indazoles | Generally associated with decreased anti-proliferative activity in certain series. rsc.orgrsc.org | Relocating a methyl group from N-1 to N-2 in a series of 6-aminoindazoles decreased activity, with some exceptions. rsc.orgrsc.org |

Scaffold Hopping and Fragment-Based Drug Discovery (FBDD) Strategies

The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. pharmablock.com This makes it an excellent starting point for both scaffold hopping and fragment-based drug discovery (FBDD) strategies.

Scaffold hopping involves replacing the core molecular structure of a known active compound with a different scaffold, such as an indazole, while maintaining similar biological activity. This strategy has been successfully employed to develop novel kinase inhibitors, where the indazole ring can form key interactions with the hinge region of the kinase. pharmablock.com For example, scaffold hopping from an indole (B1671886) core to an indazole framework has been used to develop dual inhibitors of MCL-1 and BCL-2. researchgate.net

Fragment-based drug discovery (FBDD) starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. pharmablock.com These fragments are then grown or linked together to create more potent lead compounds. The indazole moiety is a privileged fragment in FBDD due to its favorable physicochemical properties and its ability to engage in various binding interactions. pharmablock.com FBDD approaches have been used to identify novel indazole derivatives as potent inhibitors of targets like Aurora kinases. nih.govresearchgate.net

| Strategy | Description | Application with Indazole Scaffold |

| Scaffold Hopping | Replacing the core of a known active compound with a different scaffold. pharmablock.com | Developing kinase inhibitors by replacing other heterocyclic cores with the indazole scaffold to interact with the kinase hinge region. pharmablock.com |

| Fragment-Based Drug Discovery (FBDD) | Identifying and optimizing small fragments that bind to a target. pharmablock.com | Using the indazole moiety as a starting fragment to develop potent inhibitors of enzymes like Aurora kinases and phosphodiesterase 10A (PDE10A). pharmablock.comnih.gov |

Rational Design Principles for Enhanced Efficacy and Selectivity

The rational design of this compound derivatives with enhanced efficacy and selectivity relies on a deep understanding of the SAR principles discussed previously and the specific molecular interactions with the biological target.

Key principles for rational design include:

Target-Specific Interactions: For kinase inhibitors, the indazole scaffold is often designed to form hydrogen bonds with the hinge region of the ATP-binding pocket. arabjchem.org Modifications at other positions of the indazole ring can then be made to target specific residues within the binding site to enhance selectivity. researchgate.net

Modulating Physicochemical Properties: The introduction of substituents can alter properties like lipophilicity, solubility, and metabolic stability. For example, the indazole ring is considered a good bioisostere for phenol (B47542) but is generally more lipophilic and less susceptible to metabolism. pharmablock.com

Exploiting Isomeric Differences: As discussed, the differential biological activities of N-1 and N-2 isomers can be exploited. Synthetic strategies that favor the formation of the more active isomer are a key aspect of rational design.

Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools for predicting how modifications to the this compound scaffold will affect its binding affinity and selectivity. researchgate.netlongdom.org These computational approaches can guide the synthesis of new derivatives with improved properties.

For instance, the discovery that 7-nitroindazole selectively inhibits neuronal nitric oxide synthase was a significant step that allowed for the rational design of further derivatives with potential applications in neuroprotection and other areas. nih.gov By understanding the molecular basis of this selectivity, researchers can design new compounds with even greater potency and a more favorable therapeutic profile.

Computational Chemistry and Molecular Modeling in Indazole Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indazole research, it is crucial for identifying potential biological targets and understanding the molecular basis of their activity.

While specific docking studies for 6-methyl-7-nitro-1H-indazole are not extensively detailed in publicly available literature, the methodology is widely applied to structurally similar nitroindazole compounds to predict their binding modes with therapeutic targets. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been docked into the active site of the Leishmania infantum trypanothione (B104310) reductase (TryR), an enzyme critical for the parasite's survival. nih.gov These studies help elucidate how the indazole core and its substituents interact with amino acid residues within the enzyme's binding pocket. nih.gov The process typically involves preparing the 3D structure of the ligand (the indazole derivative) and the receptor (the protein target), followed by a search algorithm that explores various binding poses, which are then scored based on their predicted binding affinity. nih.gov Similarly, other indazole derivatives have been evaluated as inhibitors of kinases involved in cancer progression through molecular docking.

Table 1: Examples of Molecular Docking Studies on Nitroindazole Derivatives

| Indazole Derivative | Target Protein | Key Findings |

|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) from Leishmania | Identified stable binding modes involving hydrophobic and hydrophilic interactions within the enzyme's active site, suggesting a basis for antileishmanial activity. nih.gov |

| Coumarin-sulfonamide-nitroindazolyl-triazole hybrids | Monoamine Oxidase (MAO) | Docking studies helped to rationalize the observed inhibitory activity against MAO isoforms, guiding the design of neuroprotective agents. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, QSAR studies are instrumental in identifying the key physicochemical properties that govern their therapeutic effects.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It has been effectively applied to this compound and its isomers to provide fundamental insights into their chemical nature.

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to compute properties such as electron density maps and Fukui indices. acs.org These calculations help identify the most reactive sites within the molecule. For this compound, the electron-withdrawing nitro group influences the electronic distribution, directing electrophilic substitutions, while the methyl group imparts steric effects. Furthermore, DFT has been used to determine the relative thermodynamic stabilities of different indazole tautomers (1H vs. 2H), confirming the predominance of the 1H-tautomer for the parent indazole. acs.orgresearchgate.net Gauge-Independent Atomic Orbital (GIAO) calculations based on DFT are also used to predict NMR chemical shifts, aiding in the structural elucidation and differentiation of isomers. acs.org

Table 2: Application of DFT in Nitroindazole Research

| DFT Method | Property Calculated | Compound(s) Studied | Key Finding |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | Electron density, Fukui indices | This compound | Predicted regioselectivity in electrophilic substitution reactions, identifying reactive sites. |

| B3LYP/6-311++G(d,p) | Isomer stability, NMR chemical shifts | Nitro-1H-indazole derivatives | Calculated energy differences between isomers and predicted NMR spectra to support experimental characterization. acs.org |

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides a dynamic view of how a ligand, such as an indazole derivative, interacts with its biological target, offering insights beyond the static picture provided by molecular docking.

For example, MD simulations have been performed on complexes of 3-chloro-6-nitro-1H-indazole derivatives bound to the trypanothione reductase enzyme. nih.gov These simulations, often run for nanoseconds, assess the stability of the ligand-protein complex in a simulated biological environment. nih.gov Key metrics like the root-mean-square deviation (RMSD) are monitored to confirm that the ligand remains stably bound in the active site. nih.gov MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov For other nitro-indazoles, MD simulations have been used to predict properties like solubility and membrane permeability. researchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Predicting the ADME properties of a compound is critical in the early stages of drug development to assess its potential as a viable drug candidate. Various computational tools and models are used to estimate these properties for indazole derivatives.

Software platforms like SwissADME and ADMET Predictor are commonly used to generate in silico profiles for novel compounds. europa.eu For indazole derivatives, these tools can predict a range of properties including gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity risks. optibrium.com For instance, studies on N-substituted indazole-5-carboxamides predicted their ability to cross the BBB, a crucial property for drugs targeting the central nervous system. optibrium.com These computational predictions help to identify potential liabilities early on, allowing for structural modifications to improve the compound's pharmacokinetic profile before costly synthesis and experimental testing are undertaken. mdpi.com

Preclinical Research and Investigational Therapeutics

In Vitro Efficacy Studies (e.g., cell line assays)

Derivatives of 6-methyl-7-nitro-1H-indazole have been the subject of in vitro studies to determine their bioactivity, particularly their effects on cancer cell lines. While research is ongoing for the specific parent compound, related substituted indazoles have demonstrated notable antiproliferative and inhibitory activities.

Investigations have shown that certain 1H-indazole derivatives exhibit potent antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines, with IC50 values reported in the nanomolar range. Similarly, a series of 1H-indazole derivatives demonstrated significant inhibitory activity against VEGFR-2 kinase, a key target in angiogenesis. mdpi.com Other related compounds have been evaluated for their ability to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and extracellular signal-regulated kinases (ERK1/2), which are crucial in cancer progression and immune response. mdpi.com

For instance, studies on 6-substituted aminoindazole derivatives, which can be synthesized from 6-nitro-indazole precursors, have identified compounds with potent anti-proliferative activity in human colorectal cancer cells (HCT116). rsc.org One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed a half-maximal inhibitory concentration (IC50) of 0.4 µM in HCT116 cells. rsc.org The activity of these derivatives was also tested against other cancer cell lines, including A549 (lung carcinoma), SK-HEP-1 (liver adenocarcinoma), SNU-638 (gastric carcinoma), and MDA-MB-231 (breast adenocarcinoma), with varying degrees of cytotoxicity observed. rsc.org

Table 1: In Vitro Antiproliferative and Inhibitory Activity of Selected Indazole Derivatives

| Compound Class/Derivative | Assay/Target | Cell Line(s) | Key Findings (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| 1H-Indazole Derivatives | Antiproliferative | NSCLC | 5.3 to 8.3 nM | |

| 1H-Indazole Derivatives | VEGFR-2 Kinase Inhibition | - | 2.15 to 5.73 µM | mdpi.com |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Antiproliferative | HCT116 | 0.4 µM | rsc.org |

| 3-substituted 1H-indazoles | IDO1 Enzyme Inhibition | - | 720 to 770 nM | mdpi.com |

| 1H-indazole amide derivatives | ERK1/2 Inhibition | HT29 | 9.3 to 25.8 nM | mdpi.com |

| 1H-indazole derivative (Compound 107) | EGFR (L858R/T790M mutant) Inhibition | - | 0.07 µM | mdpi.com |

In Vivo Efficacy Models

Specific in vivo efficacy data for this compound is not extensively detailed in the available literature. However, studies on structurally related nitroindazole compounds provide insight into their potential in vivo effects. For example, the related compound 7-nitroindazole (B13768) has demonstrated dose-related antinociceptive (pain-reducing) effects in mouse models, such as the formalin-induced hindpaw licking and acetic acid-induced abdominal constriction assays. nih.gov This activity is correlated with the inhibition of brain nitric oxide synthase. nih.gov Furthermore, select indazole molecules have shown activity in mouse models of acute M. tuberculosis infection. google.com These findings suggest that the nitroindazole scaffold, to which this compound belongs, is bioactive in vivo, warranting further investigation of this specific compound.

Mechanistic Studies at the Cellular and Molecular Level

The mechanism of action for this compound and its derivatives is believed to involve the modulation of specific cellular and molecular targets. A primary proposed mechanism for nitroindazole compounds is the inhibition of nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide, which is a key signaling molecule in neurotransmission and inflammation. nih.gov Studies on the related compound 7-nitroindazole show that its antinociceptive effects are linked to the inhibition of central NOS activity. nih.gov

Beyond NOS inhibition, the indazole scaffold is a versatile pharmacophore present in numerous kinase inhibitors. rsc.org Derivatives of indazole have been developed as potent inhibitors of various receptor tyrosine kinases and serine/threonine kinases that are often dysregulated in cancer. mdpi.comrsc.org These targets include:

Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR kinases, particularly VEGFR-2, blocks angiogenesis, a critical process for tumor growth and metastasis. mdpi.com

Epidermal Growth Factor Receptor (EGFR) : Certain indazole analogues have been designed as irreversible and mutant-selective inhibitors of EGFR, a key driver in non-small cell lung cancer. mdpi.com

Fibroblast Growth Factor Receptors (FGFRs) : Indazole-based derivatives have been identified as inhibitors of FGFR kinases, which are involved in cell proliferation and differentiation. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme is a key regulator of immune suppression within the tumor microenvironment. rsc.org Inhibition of IDO1 by indazole derivatives can enhance anti-tumor immune responses. mdpi.comrsc.org One study found that a 6-substituted aminoindazole derivative suppressed IDO1 protein expression and induced G2/M cell cycle arrest in human colorectal cancer cells. rsc.org

The presence of the nitro group on the indazole ring is significant, as it can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially contributing to the compound's biological activity.

Table 2: Investigated Molecular Targets of Indazole Derivatives

| Molecular Target | Function | Role in Disease | Reference(s) |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | Produces nitric oxide (NO) | Neurotransmission, Inflammation | nih.gov |

| VEGFR-2 | Kinase, promotes angiogenesis | Cancer | mdpi.com |

| EGFR | Kinase, promotes cell growth | Cancer (e.g., NSCLC) | mdpi.comrsc.org |

| FGFRs | Kinase, cell proliferation | Cancer | mdpi.comrsc.org |

| IDO1 | Enzyme, Tryptophan metabolism | Cancer, Immune Evasion | mdpi.comrsc.org |

| ERK1/2 | Kinase, signal transduction | Cancer | mdpi.com |

Future Research Directions and Emerging Applications

Development of Novel Indazole-Based Therapeutics

The indazole framework is a cornerstone in the synthesis of new therapeutic agents, with research demonstrating its versatility against a range of diseases. tandfonline.com Derivatives have shown significant potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.gov

A key area of development is in oncology. Several indazole-based kinase inhibitors have already been approved for cancer treatment, including Axitinib, Pazopanib, and Entrectinib. researchgate.netrsc.org Future research is focused on creating next-generation inhibitors with improved specificity and efficacy. For instance, novel indazole derivatives have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a promising target in various cancers. researchgate.net One study identified a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as potent FGFR1 inhibitors. researchgate.net

Beyond kinases, researchers have identified novel indazole-based compounds that enhance the efficacy of existing cancer therapies. In a study on hepatocellular carcinoma (HCC), a highly malignant tumor, scientists identified two lead compounds, TRT-0029 and TRT-0173. nih.govoncotarget.com These molecules act as sensitizers to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent that many cancer cells are resistant to. nih.govoncotarget.com Co-treatment with these indazole compounds and TRAIL was shown to induce apoptosis in resistant cancer cells, representing a novel strategy to overcome TRAIL resistance in HCC. oncotarget.com

The following table summarizes examples of recently developed indazole-based therapeutic candidates and their primary applications.

| Compound/Derivative Class | Therapeutic Application | Research Findings |

| TRT-0029 / TRT-0173 | Hepatocellular Carcinoma (HCC) | Act as TRAIL sensitizers, enhancing apoptosis in TRAIL-resistant cancer cells. nih.govoncotarget.com |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | Cancer (FGFR-driven) | Identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). researchgate.net |

| Indazole-5-carboxamides | Neurodegenerative Diseases (e.g., Parkinson's) | Showed strong affinity for monoamine oxidases, suggesting potential for new therapeutic options. nih.gov |

| MLi-2 | Neurodegenerative Diseases | A Leucine-rich repeat kinase 2 (LRRK2) antagonist that has demonstrated remarkable efficacy in treating neurodegenerative conditions. nih.gov |

Exploration of New Biological Targets

A significant future direction for 6-methyl-7-nitro-1H-indazole and its analogs is the exploration of new biological targets beyond those already established. The versatility of the indazole scaffold allows for structural modifications that can tune its binding affinity for a wide range of proteins. nih.gov

Kinases remain a major focus. The indazole core is central to many kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met. rsc.orgnih.gov Future work aims to identify inhibitors for other kinases implicated in disease, such as p38 Mitogen-Activated Protein Kinase (MAPK) for cardiovascular diseases and Glycogen Synthase Kinase-3 (GSK-3). nih.govrsc.org

Recent studies have uncovered novel targets. For example, the TRAIL-sensitizing compounds TRT-0029 and TRT-0173 were found to function by inhibiting the interaction between Mitogen-activated protein Kinase Kinase 7 (MKK7) and TOR Signaling Pathway Regulator-Like (TIPRL) proteins. nih.govoncotarget.com This inhibition subsequently triggers the desired apoptotic pathway in cancer cells. oncotarget.com

Other emerging targets for indazole derivatives include:

Monoamine Oxidases (MAOs): Indazole-5-carboxamides have shown a strong affinity for these enzymes, which are key targets in the treatment of Parkinson's disease. nih.gov

Leucine-rich repeat kinase 2 (LRRK2): The antagonist MLi-2 is a promising agent for neurodegenerative diseases. nih.gov

Glucagon (B607659) Receptors: Indazole-based compounds have been identified as orally active glucagon receptor antagonists, with potential for treating type 2 diabetes mellitus. mdpi.com

The table below details some of the biological targets being explored for indazole-based compounds.

| Biological Target | Disease/Condition | Example Indazole Derivative Class |

| MKK7-TIPRL Interaction | Hepatocellular Carcinoma | TRT-0029, TRT-0173 nih.govoncotarget.com |

| p38 MAPK | Cardiovascular Diseases (e.g., Dilated Cardiomyopathy) | ARRY-371797 nih.gov |

| Glycogen Synthase Kinase-3 (GSK-3) | Various (including cancer, neurodegeneration) | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides rsc.org |

| Aurora Kinase A | Cancer (e.g., Leukemia, Colorectal) | 3-(pyrrolopyridin-2-yl)indazole derivatives nih.gov |

| Glucagon Receptor | Type 2 Diabetes Mellitus | Orally active indazole-based antagonists mdpi.com |

Advanced Synthetic Methodologies and Sustainable Chemistry

The growing demand for indazole derivatives necessitates the development of more efficient, cost-effective, and environmentally friendly synthetic methods. "Green chemistry" principles are increasingly being applied to the synthesis of the indazole scaffold. acs.orgrsc.org

Recent advancements include:

Heterogeneous Catalysis: Researchers have developed a method using copper oxide nanoparticles supported on activated carbon as a recyclable, heterogeneous catalyst for synthesizing 2H-indazoles in a green solvent (PEG-400). acs.org

Visible-Light Photoredox Catalysis: A metal- and hydrogen-free method for the direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) to form indazoles has been achieved using visible light. rsc.org This approach is noted for being fast and efficient. rsc.org

Eco-Friendly Reagents and Solvents: One-pot syntheses have been developed using milder and less toxic reagents. For example, tin(II) chloride (SnCl2) has been used to promote the coupling and reductive cyclization to form 2H-indazoles under open-flask conditions. nih.gov Another method utilizes ammonium (B1175870) chloride (NH4Cl), a mild acid, in ethanol (B145695) to produce 1H-indazole derivatives with high yields and shorter reaction times. samipubco.com

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also offer practical advantages like lower costs and simpler experimental procedures. acs.orgsamipubco.com

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to indazole-based drug design holds immense promise. nih.govnih.gov These computational tools can accelerate the design-make-test-analyze cycle by rapidly identifying promising new molecular structures and predicting their properties. nih.govresearchgate.net

AI/ML can be applied in several ways:

Generative Chemistry: AI models can design novel indazole scaffolds that have a high probability of being active against a specific biological target. These models analyze vast datasets of existing molecules to learn the principles of molecular design. acs.org

Virtual Screening: High-throughput virtual screening, powered by ML, can computationally screen millions of virtual indazole derivatives to identify those with the highest predicted binding affinity for a target protein, significantly narrowing down the candidates for synthesis and experimental testing. nih.govcsic.es

Synthesis Planning: AI-driven tools can predict viable and efficient synthetic routes for complex indazole derivatives, saving time and resources in the lab. nih.gov

Clinical Translation Potential of Indazole Derivatives

The clinical translation potential of the indazole scaffold is well-established, with several derivatives already approved as therapeutic drugs and many more advancing through clinical trials. researchgate.netmdpi.com This track record significantly boosts the prospects for future derivatives, including those based on this compound. At least 43 indazole-based drugs are either in clinical use or undergoing trials. researchgate.netmdpi.com

The success of these compounds demonstrates that the indazole core is a pharmacologically robust and versatile structure capable of yielding safe and effective medicines for a variety of complex diseases.

The following table highlights some indazole derivatives that are approved or in clinical trials, underscoring the scaffold's therapeutic promise.

| Drug Name (Derivative) | Status | Primary Indication(s) | Biological Target(s) |

| Axitinib | Approved | Renal Cell Carcinoma | VEGFR, PDGFR rsc.org |

| Pazopanib | Approved | Renal Cell Carcinoma, Soft Tissue Sarcoma | Multi-kinase (VEGFR, PDGFR, c-Kit) rsc.orgnih.gov |

| Entrectinib | Approved | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | TRK, ROS1, ALK rsc.org |

| ARRY-371797 (ARRY-797) | Clinical Trials | Lamin A/C-related Dilated Cardiomyopathy | p38α MAPK nih.gov |

| LY2874455 | Clinical Trials | Acute Myeloid Leukemia, Solid Tumors | FGFR rsc.org |

| CFI-400945 | Clinical Trials | Breast Cancer, Solid Tumors | Polo-like kinase 4 (PLK4) rsc.org |

The continued success of indazole derivatives in clinical settings provides a strong impetus for further research and development in this area, paving the way for new and improved treatments for some of the most challenging medical conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-methyl-7-nitro-1H-indazole, and how do reaction conditions influence yield?

- Methodology : A typical synthesis involves sequential alkylation and nitration steps. For example, starting with 1H-indazole, methyl groups can be introduced via alkylation using methyl iodide and a base like sodium hydride in DMF. Subsequent nitration with nitric acid/sulfuric acid at controlled temperatures (0–5°C) introduces the nitro group. Critical parameters include stoichiometric ratios (e.g., 1:2:2 for indazole:methyl iodide:base), solvent choice (polar aprotic solvents enhance reactivity), and purification via column chromatography or recrystallization .

- Characterization : Confirm product identity using -NMR, -NMR, and IR spectroscopy. Crystallographic validation via X-ray diffraction (using SHELX software ) resolves regiochemical ambiguities.

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Key Techniques :

- Spectroscopy : -NMR detects methyl and nitro group positions via chemical shifts (e.g., methyl at δ 2.5–3.0 ppm, nitro at δ 8.0–8.5 ppm). IR confirms nitro stretches (~1520 cm) .

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL ) provides unambiguous bond-length and angle data, critical for distinguishing between 1H- and 2H-indazole tautomers .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4) and skin irritation (Category 2). Work in a fume hood to avoid respiratory exposure (H335). Emergency protocols include rinsing with water for skin/eye contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in electrophilic substitutions of this compound?

- Approach : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electron density maps and Fukui indices to identify reactive sites. For example, the nitro group directs electrophiles to the 4- or 5-position, while the methyl group influences steric accessibility . Validate predictions with kinetic studies (e.g., competitive reactions monitored by HPLC).

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected isomer formation during derivatization?

- Case Study : When hydroxymethylation of 7-nitro-1H-indazole yields both 1-CHOH and 2-CHOH isomers (due to tautomerism), employ:

- Chromatographic Separation : Use reverse-phase HPLC with acetonitrile/water gradients.

- Theoretical Analysis : GIAO (Gauge-Independent Atomic Orbital) calculations on -NMR chemical shifts distinguish isomers .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Experimental Design :

- SAR Studies : Synthesize analogs with varying substituents (e.g., halogens, methoxy) at the 4- or 5-positions.

- Activity Assays : Test inhibition of nitric oxide synthase (NOS) or kinase targets using enzyme-linked immunosorbent assays (ELISA) .

- Data Interpretation : Correlate logP (lipophilicity) and Hammett constants (σ) with IC values to quantify electronic contributions.

Q. What advanced techniques validate crystallographic data for this compound complexes?

- Refinement Tools : Use SHELXL for high-resolution refinement, incorporating twinning parameters and anisotropic displacement models. For macromolecular complexes (e.g., protein-ligand docking), SHELXPRO interfaces with PDB datasets .

- Validation Metrics : Check R-factors (<5%), Fo-Fc maps for residual electron density, and PLATON/ADDSYM for symmetry errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.